2-Methoxyethane-1-sulfinyl chloride

Descripción general

Descripción

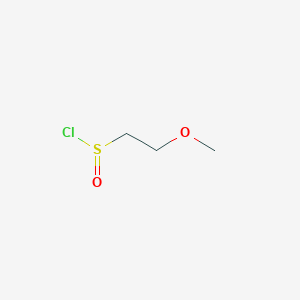

2-Methoxyethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C3H7ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl chloride group attached to a methoxyethane backbone. This compound is used in various chemical reactions and has applications in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxyethane-1-sulfinyl chloride can be synthesized through the reaction of methoxyethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride group. The general reaction is as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SOCl} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfinyl chloride group undergoes nucleophilic substitution with a range of nucleophiles:

These reactions exploit the electrophilic sulfur atom, with reactivity modulated by the methoxy group’s electron-donating effects.

Elimination and Rearrangement Pathways

Under thermal or basic conditions, the compound participates in elimination reactions:

-

Pyrolysis (150–200°C):

Eliminates benzenesulfenic acid (PhSOH) to form vinyl chloride derivatives. This proceeds via a cyclic transition state involving syn-elimination, as evidenced by deuterium labeling studies . -

Base-Induced Elimination:

Treatment with strong bases (e.g., DBU) generates sulfenic acid intermediates, which dimerize or further decompose. Competing pathways depend on steric and electronic factors .

Comparative Reactivity with Analogous Compounds

The methoxy group distinguishes 2-methoxyethane-1-sulfinyl chloride from structurally related agents:

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| Methanesulfonyl chloride | -SO₂Cl | Higher electrophilicity due to stronger S=O polarization. |

| Ethanesulfinyl chloride | -SOCl | Lacks methoxy group; reduced solubility in polar solvents. |

| 2-Methoxyethylsulfone | -SO₂- | Lower reactivity toward nucleophiles due to sulfone stability. |

Mechanistic Insights from Episulfonium Ion Formation

Studies on sulfenyl chlorides (e.g., PhSCl) reveal that analogous sulfinyl chlorides may form episulfonium ions upon reaction with alkenes. These intermediates undergo ring-opening by nucleophiles, enabling stereoselective synthesis of β-substituted sulfoxides . For example:

\text{C₃H₇SOCl} + \text{CH₂=CH₂} \rightarrow \text{Episulfonium ion} \xrightarrow{\text{Nu^-}} \text{C₃H₇SO-CH₂CH₂-Nu}

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-Methoxyethane-1-sulfinyl chloride serves as a versatile reagent for the preparation of sulfonyl derivatives. It participates in various chemical reactions, including:

- Nucleophilic Substitution : The sulfinyl chloride group can be replaced by nucleophiles such as amines and alcohols.

- Oxidation Reactions : The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

- Reduction Reactions : Reduction leads to the formation of sulfinyl or sulfide derivatives.

| Reaction Type | Products Formed |

|---|---|

| Nucleophilic Substitution | Sulfonamides, sulfonate esters |

| Oxidation | Sulfonic acids, sulfonyl chlorides |

| Reduction | Sulfinyl compounds, sulfides |

Biology

In biological research, this compound is utilized for modifying biomolecules. This modification aids in studying protein functions and interactions, contributing to advancements in biochemical research.

Medicine

The compound has garnered attention in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals. Its reactivity allows for the creation of novel therapeutic agents that may exhibit anticancer properties or other medicinal benefits.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and intermediates necessary for various manufacturing processes. Its unique chemical properties make it suitable for synthesizing complex organic compounds.

Case Studies

Case Study 1: Synthesis of Sulfonamide Derivatives

A notable study evaluated the synthesis of various sulfonamide derivatives using this compound as a key intermediate. The derivatives were screened for biological activity against cancer cell lines, demonstrating significant cytotoxic effects.

Case Study 2: Modification of Biomolecules

Research involving the modification of proteins with this compound revealed insights into protein interactions and functions. The results indicated potential applications in understanding disease mechanisms at the molecular level.

Mecanismo De Acción

The mechanism of action of 2-Methoxyethane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the sulfinyl chloride to form sulfonyl derivatives. The pathways involved typically include nucleophilic substitution and addition reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Propanesulfonyl chloride

- 2-Chloroethanesulfonyl chloride

- Cyclohexanesulfonyl chloride

- 3-Chloropropanesulfonyl chloride

Uniqueness

2-Methoxyethane-1-sulfinyl chloride is unique due to its methoxyethane backbone, which imparts specific reactivity and solubility properties. Compared to other sulfonyl chlorides, it offers distinct advantages in terms of reaction selectivity and the ability to form specific sulfonyl derivatives.

Actividad Biológica

2-Methoxyethane-1-sulfinyl chloride (CAS No. 1860088-32-9) is a sulfinyl chloride compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting significant data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its sulfinyl group can facilitate nucleophilic attacks, leading to the formation of sulfonamides or other derivatives that may exhibit antimicrobial properties. Research indicates that compounds with similar structures often inhibit essential bacterial enzymes, thereby disrupting cellular processes.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for various pathogens have been documented, indicating its potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.0 | |

| Escherichia coli | 8.0 | |

| Klebsiella pneumoniae | 16.0 | |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that while the compound shows promise against certain Gram-positive and Gram-negative bacteria, further optimization may be necessary to enhance its efficacy.

Case Studies

Recent research has focused on the synthesis of novel derivatives of sulfinyl compounds, including this compound, to improve their biological activity. For instance, a study highlighted the synthesis of several sulfonamide derivatives that demonstrated enhanced antibacterial properties when tested against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Example Case Study

In a comparative study examining the antibacterial effectiveness of various sulfonamide derivatives, it was found that certain modifications to the sulfinyl structure led to a marked decrease in MIC values against MRSA strains, suggesting that structural variations can significantly influence biological activity .

Anticancer Activity

Emerging data also point towards the anticancer potential of this compound. Preliminary studies indicate that compounds with similar sulfinyl groups can induce apoptosis in cancer cells through mechanisms involving oxidative stress and inhibition of cell proliferation.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 10.0 | |

| MCF-7 | 15.0 | |

| A549 | 20.0 |

These findings suggest that further investigation into the anticancer mechanisms of this compound could yield valuable insights into its therapeutic applications.

Propiedades

IUPAC Name |

2-methoxyethanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-6-2-3-7(4)5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJQEPBIDOAYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860088-32-9 | |

| Record name | 2-methoxyethane-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.